6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole.
Scientific Research Applications
Heterocyclic Chemistry and Drug Design
The importance of heterocyclic compounds, like 6-Amino-4-(1-cyclohex-2-enyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, in drug design is well recognized. These compounds often serve as key pharmacophores in medicinal chemistry due to their structural uniqueness and diverse biological activities. Studies have highlighted the critical role of heterocycles, particularly those containing the pyrazole moiety, in developing therapeutic agents targeting various diseases, including cancer, bacterial infections, and inflammation (Dar & Shamsuzzaman, 2015).
Synthesis and Structural Insights
The synthesis and characterization of complex heterocyclic compounds have seen significant advancements, correcting several previously misreported structures. Research in this area has unveiled new rearrangements and reactions, providing deeper insights into the chemistry of functionalized heteroaromatics, like this compound. These discoveries have not only enriched the understanding of heterocyclic chemistry but also opened new pathways for creating innovative compounds with potential applications in various fields (Moustafa et al., 2017).
Biological and Therapeutic Implications
The structural uniqueness of compounds like this compound provides a promising template for developing new therapeutic agents. Studies have shown that modifications in the heterocyclic rings can lead to compounds with potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Such compounds are valuable in drug discovery and development, offering new avenues for treating various diseases (Shaaban et al., 2012).
Properties
Molecular Formula |
C17H16N4OS |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-amino-4-cyclohex-2-en-1-yl-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H16N4OS/c18-9-11-13(10-5-2-1-3-6-10)14-15(12-7-4-8-23-12)20-21-17(14)22-16(11)19/h2,4-5,7-8,10,13H,1,3,6,19H2,(H,20,21) |
InChI Key |
CSUSGCVWHUAESF-UHFFFAOYSA-N |
SMILES |
C1CC=CC(C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N |
Canonical SMILES |
C1CC=CC(C1)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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